molecular formula C14H16N6 B15152306 N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~,1-dimethyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B15152306
M. Wt: 268.32 g/mol
InChI Key: ZTZLYWYPDCKLQA-UHFFFAOYSA-N
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Description

N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in the field of medicinal chemistry. They are known for their potential as protein kinase inhibitors, which makes them promising candidates for cancer treatment .

Preparation Methods

The synthesis of N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with appropriate methylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process . Industrial production methods often employ green synthesis techniques to minimize environmental impact and enhance yield .

Chemical Reactions Analysis

N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. By binding to the ATP-binding site of these kinases, the compound prevents the phosphorylation of key proteins involved in cell signaling pathways, thereby inhibiting cell growth and proliferation . This mechanism is particularly effective in targeting cancer cells with overactive EGFR signaling .

Comparison with Similar Compounds

N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

N1,6-DIMETHYL-N4-(4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific inhibitory activity against EGFR kinases, making it a unique and valuable compound in the field of medicinal chemistry .

Properties

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

6-N,1-dimethyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6/c1-9-4-6-10(7-5-9)17-12-11-8-16-20(3)13(11)19-14(15-2)18-12/h4-8H,1-3H3,(H2,15,17,18,19)

InChI Key

ZTZLYWYPDCKLQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C

Origin of Product

United States

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